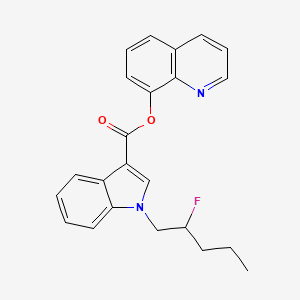![molecular formula C28H46O4 B12352867 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone is a complex organic compound belonging to the class of benzoquinones. Benzoquinones are known for their redox properties and are widely studied for their roles in biological systems and potential therapeutic applications. This particular compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a long nonadecyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with 3,4,5-trimethoxytoluene, which undergoes bromination and subsequent oxidation to form the benzoquinone core . The long nonadecyl side chain can be introduced through a coupling reaction, such as the Stille coupling, which involves the use of palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Key reagents such as sodium bromide, hydrogen peroxide, and palladium catalysts are employed in these processes .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoquinone to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Persulfate salts and hydrogen peroxide are commonly used oxidants.
Reduction: Sodium borohydride and other reducing agents can be employed.
Substitution: Reagents such as sodium methoxide and cuprous bromide are used for methoxylation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active compound in various chemical reactions and studies.
Industry: It can be used in the synthesis of coenzyme Q analogues and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone involves its redox activity. The compound can participate in electron transfer reactions, acting as an electron donor or acceptor. This property is crucial in biological systems, where it can influence mitochondrial function and protect cells from oxidative damage . The molecular targets include components of the electron transport chain, such as complex III .
Comparison with Similar Compounds
Similar Compounds
Ubiquinone (Coenzyme Q10): Shares a similar benzoquinone core but has a different side chain structure.
Menaquinone (Vitamin K2): Another benzoquinone derivative with distinct biological roles.
Phylloquinone (Vitamin K1): Similar in structure but with a different side chain and biological function.
Uniqueness
Its long nonadecyl side chain differentiates it from other benzoquinones, influencing its solubility and interaction with biological membranes .
Properties
Molecular Formula |
C28H46O4 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,5-dimethoxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h8-9H,5-7,10-22H2,1-4H3/b9-8+ |
InChI Key |
YUAATYHCINDNTB-CMDGGOBGSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)


![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)

![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)


![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)



![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)
